
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with chlorinating agents to introduce the chloro group, followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant inhibition of proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating effective dose ranges .
- Anti-inflammatory Effects : In preclinical models, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) : It has been identified to inhibit COX enzymes, which play a crucial role in the inflammatory process. This action may contribute to its anti-inflammatory properties .
Agricultural Applications
This compound is also being explored for its potential use in agrochemicals:
- Herbicidal Activity : Research indicates that pyrazole derivatives can serve as effective herbicides. The structural modifications present in this compound may enhance its efficacy against specific weed species while minimizing harm to crops .
Material Science Applications
The unique chemical structure of this compound allows for its use in developing novel materials:
- Polymer Chemistry : This compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials with improved performance characteristics .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells. The results indicated that the compound could be a lead candidate for further development into a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammation, researchers evaluated the effects of this pyrazole derivative on animal models of arthritis. The compound significantly reduced swelling and pain markers compared to controls, suggesting its potential as a treatment for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-methyl-1-(4-fluorophenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an ethyl carboxylate group, an amino group, a chlorine atom, and a fluorophenyl moiety. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against several pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
7b | 0.22 - 0.25 μg/mL | Not specified |
This compound | TBD | TBD |
The compound's effectiveness was assessed through various assays, including time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Its mechanism of action appears to involve cell cycle arrest and apoptosis induction.
Table 2: Anticancer Activity in Cell Lines
Cell Line | Growth Inhibition (%) | Mechanism of Action |
---|---|---|
HepG2 | 54.25 | G2/M phase arrest |
HeLa | 38.44 | Pro-apoptotic signaling |
RFX 393 | TBD | Cell cycle arrest in G0–G1 phase |
Studies indicated that treatment with this compound led to significant cell cycle arrest during the G0–G1 phase and increased apoptosis markers .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been noted. This compound has shown promise in reducing inflammation in animal models, with effective doses ranging from 5 to 100 mg/kg .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It potentially acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways crucial for inflammation and cancer progression.
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOTFFNWLCREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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